- Investigations of the Type II Intramolecular Diels-Alder Reaction Directed Toward Natural Product Synthesis, 2006, , (20140701),
Cas no 97674-02-7 (tributyl(1-ethoxyethenyl)stannane)
tributyl(1-ethoxyethenyl)stannane Chemical and Physical Properties
Names and Identifiers
-
- Stannane,tributyl(1-ethoxyethenyl)-
- Tri-n-butyl(1-ethoxyvinyl)tin
- tributyl(1-ethoxyethenyl)Stannane
- Tributyl(1-ethoxyvinyl)stannane
- TRIBUTYL(1-ETHOXYVINYL)TIN
- 1-Ethoxyvinyltributyltin
- Stannane, tributyl(1-ethoxyethenyl)-
- (1-ethoxyvinyl)tributyltin
- HGXJOXHYPGNVNK-UHFFFAOYSA-N
- TRIBUTYL-(1-ETHOXYVINYL)TIN
- (1-Ethoxyvinyl)tributylstannane
- (1-Ethoxyethenyl)tributylstannane
- tributyl-(1-ethoxy-vinyl)-stannane
- EVTB
- tributyl-1-ethoxyvinyltin
- tributyl(1ethoxyvinyl)tin
- 1-ethoxy-vinyltributyltin
- (1ethoxyvinyl)tributyltin
- tributyl(
- Tributyl(1-ethoxyethenyl)stannane (ACI)
- (1-Ethoxyethenyl)tributyltin
- (1-Ethoxyvinyl)tri-n-butyltin
- (α-Ethoxyvinyl)tributyltin
- 1-(1-Ethoxyethen-1-yl)-tributylstannane
- 1-(Tributylstannyl)-1-ethoxyethene
- 1-(Tributylstannyl)vinyl ethyl ether
- 1-Ethoxy-1-(tributylstannyl)ethylene
- 1-Ethoxyvinyltri-n-butyltin
- Tributyl(1-((ethyl)oxy)vinyl)tin
- Tributyl(1-ethoxy-1-ethenyl)stannane
- Tributyl(α-ethoxyvinyl)tin
- tributyl(1-ethoxyethenyl)stannane
-
- MDL: MFCD00010240
- Inchi: 1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
- InChI Key: HGXJOXHYPGNVNK-UHFFFAOYSA-N
- SMILES: O(CC)C([Sn](CCCC)(CCCC)CCCC)=C
Computed Properties
- Exact Mass: 362.16300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 12
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: liquid
- Density: 1.069 g/mL at 25 °C(lit.)
- Melting Point: <0°C
- Boiling Point: 85-86 °C/0.1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.476(lit.)
- PSA: 9.23000
- LogP: 5.92490
- Sensitiveness: Moisture Sensitive
- Solubility: Not available
tributyl(1-ethoxyethenyl)stannane Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H319-H372-H400
- Warning Statement: P273-P301+P310-P305+P351+P338-P314
- Hazardous Material transportation number:UN 2788 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 21-25-36/38-48/23/25-50/53
- Safety Instruction: 35-36/37/39-45-60-61
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:No
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R21; R25; R36/38; R48/23/25; R50/53
tributyl(1-ethoxyethenyl)stannane Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
tributyl(1-ethoxyethenyl)stannane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100476-1000g |
tributyl(1-ethoxyvinyl)stannane |
97674-02-7 | 97% | 1000g |
$2064 | 2021-08-06 | |
| Fluorochem | 044785-1g |
1-Ethoxyvinyltributyltin |
97674-02-7 | 97% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 044785-5g |
1-Ethoxyvinyltributyltin |
97674-02-7 | 97% | 5g |
£56.00 | 2022-03-01 | |
| Fluorochem | 044785-25g |
1-Ethoxyvinyltributyltin |
97674-02-7 | 97% | 25g |
£200.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T301930-1g |
tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 95% | 1g |
¥43.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T301930-25g |
tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 95% | 25g |
¥331.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T301930-5g |
tributyl(1-ethoxyethenyl)stannane |
97674-02-7 | 95% | 5g |
¥95.90 | 2023-08-31 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31562-1g |
Tri-n-butyl(1-ethoxyvinyl)tin, 95% |
97674-02-7 | 95% | 1g |
¥772.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31562-5g |
Tri-n-butyl(1-ethoxyvinyl)tin, 95% |
97674-02-7 | 95% | 5g |
¥2577.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31562-25g |
Tri-n-butyl(1-ethoxyvinyl)tin, 95% |
97674-02-7 | 95% | 25g |
¥7931.00 | 2023-04-13 |
tributyl(1-ethoxyethenyl)stannane Production Method
Production Method 1
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -40 °C; 1 h, -40 °C → -20 °C; -20 °C → -78 °C
1.3 Solvents: Tetrahydrofuran ; 2 h, -78 °C; 8 h, -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Synthetic method of trialkyl(α-alkoxylethylene)tin, China, , ,
Production Method 3
1.2 Solvents: Pentane , Tetrahydrofuran
- Generation of (1-alkoxycyclopropyl)lithium reagents, Journal of Organic Chemistry, 1985, 50(18), 3255-60
Production Method 4
- Direct C-H Cyanation by ICN Formed In Situ: Nannozinone B, Organic Letters, 2023, 25(7), 1188-1191
Production Method 5
- Direct Construction of Chiral Ether via Highly Efficient Heck Reaction and N-Directed Asymmetric Hydrogenation for Large-Scale Synthesis of MALT1 Inhibitor RGT-068A, Organic Process Research & Development, 2022, 26(11), 3089-3095
Production Method 6
- Preparation of novel 5-fluoronicotinamide derivatives or salts thereof as spleen tyrosine kinase (Syk) inhibitors, Japan, , ,
Production Method 7
- Reinvestigation of reaction of (2-ethoxyvinyl)stannanes with acetyl bromide, Collection of Czechoslovak Chemical Communications, 2002, 67(5), 587-595
Production Method 8
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Total synthesis of micrococcin P1 and thiocillin I enabled by Mo(VI) catalyst, Chemical Science, 2019, 10(7), 1971-1975
Production Method 9
- Ruthenium-Catalyzed Hydrogenation of Alkynylstannanes with Migration of the Stannyl Group, Journal of the American Chemical Society, 2004, 126(42), 13614-13615
Production Method 10
1.2 Solvents: Tetrahydrofuran ; -78 °C; 30 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Catalytic Enantioselective Direct Aldol Addition of Aryl Ketones to α-Fluorinated Ketones, Angewandte Chemie, 2020, 59(13), 5359-5364
Production Method 11
- Organostannanes and organosilanes in organic synthesis (MSc Thesis), 1995, , (20121004),
Production Method 12
- Anti-proliferative agents for treating pulmonary arterial hypertension (PAH), World Intellectual Property Organization, , ,
Production Method 13
- Substituted benzene and 6,5-fused bicyclic heteroaryl compounds, World Intellectual Property Organization, , ,
Production Method 14
- Palladium-catalyzed coupling between cephalosporin derivatives and unsaturated stannanes: a new ligand for palladium chemistry, Tetrahedron Letters, 1988, 29(45), 5739-42
Production Method 15
- Palladium- and molybdenum-catalyzed hydrostannation of alkynes. A novel access to regio- and stereodefined vinylstannanes, Journal of Organic Chemistry, 1990, 55(6), 1857-67
tributyl(1-ethoxyethenyl)stannane Raw materials
tributyl(1-ethoxyethenyl)stannane Preparation Products
tributyl(1-ethoxyethenyl)stannane Suppliers
tributyl(1-ethoxyethenyl)stannane Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on tributyl(1-ethoxyethenyl)stannane
Recent Advances in the Application of Tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) in Chemical Biology and Pharmaceutical Research
In recent years, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) has emerged as a versatile reagent in chemical biology and pharmaceutical research. This organotin compound is widely utilized in organic synthesis, particularly in Stille coupling reactions, which are pivotal for constructing complex molecular architectures. The unique reactivity of tributyl(1-ethoxyethenyl)stannane enables the formation of carbon-carbon bonds under mild conditions, making it an invaluable tool for the synthesis of bioactive molecules and drug candidates. Recent studies have highlighted its role in the development of novel therapeutic agents, including anticancer and antiviral compounds.
A significant breakthrough involving tributyl(1-ethoxyethenyl)stannane was reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers demonstrated its efficacy in the synthesis of indole-based derivatives, which exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs). The study revealed that the use of tributyl(1-ethoxyethenyl)stannane as a coupling partner significantly improved the yield and purity of the target compounds compared to traditional methods. These findings underscore the compound's potential in streamlining the synthesis of kinase inhibitors, a critical class of drugs in oncology.
Another notable application of tributyl(1-ethoxyethenyl)stannane was explored in the context of antimicrobial drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed its use in the synthesis of novel β-lactam derivatives. The researchers found that the compound facilitated the introduction of ethoxyethenyl groups into the β-lactam scaffold, enhancing the derivatives' stability and bioactivity against multidrug-resistant bacterial strains. This work highlights the reagent's utility in addressing the growing challenge of antibiotic resistance.
Beyond its synthetic applications, tributyl(1-ethoxyethenyl)stannane has also been investigated for its role in chemical biology. A recent study in Chemical Communications (2023) demonstrated its use in the site-specific labeling of biomolecules. By leveraging the reagent's selective reactivity, researchers achieved efficient tagging of proteins and nucleic acids, enabling advanced imaging and tracking studies. This approach opens new avenues for understanding biological processes at the molecular level.
Despite its advantages, the use of tributyl(1-ethoxyethenyl)stannane is not without challenges. Concerns regarding the toxicity of organotin compounds have prompted efforts to develop safer alternatives. A 2023 review in Green Chemistry discussed recent progress in this area, including the design of water-soluble and biodegradable organotin reagents. These advancements aim to mitigate environmental and health risks while preserving the reagent's synthetic utility.
In conclusion, tributyl(1-ethoxyethenyl)stannane (CAS: 97674-02-7) continues to play a pivotal role in chemical biology and pharmaceutical research. Its versatility in organic synthesis, coupled with recent innovations in its application, underscores its enduring relevance. Future research will likely focus on optimizing its use and addressing associated safety concerns, further expanding its potential in drug discovery and development.
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